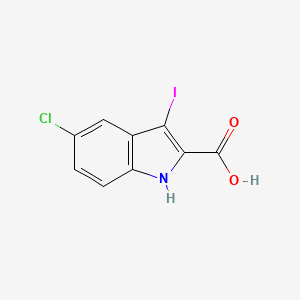

1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

Description

Significance of Indole (B1671886) Scaffolds in Advanced Organic Chemistry and Materials Science

The indole framework, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental structural motif in numerous natural products, pharmaceuticals, and functional materials. wisdomlib.orgmdpi.com Its prevalence stems from its ability to participate in a variety of chemical transformations and to interact with biological targets. nih.gov In materials science, indole-containing polymers and small molecules have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their electron-rich nature and tunable photophysical properties. acs.org The amenability of the indole ring to substitution allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for the construction of complex molecular architectures with desired functionalities. acs.org

Overview of Halogenated Indole-2-carboxylic Acids as Chemical Entities

The incorporation of halogen atoms onto the indole-2-carboxylic acid backbone significantly influences the molecule's chemical and physical properties. Halogens, through their inductive and resonance effects, can modulate the electron density of the indole ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. acs.org Furthermore, the presence of halogens provides synthetic handles for cross-coupling reactions, enabling the introduction of a wide range of substituents. The carboxylic acid group at the 2-position serves as a versatile functional group for derivatization, including esterification, amidation, and conversion to other functional groups. This combination of a reactive indole core, tunable halogen substituents, and a versatile carboxylic acid moiety makes halogenated indole-2-carboxylic acids valuable intermediates in organic synthesis. princeton.edu

Structural Attributes of the 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- Moiety

The molecular structure of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is characterized by the planar indole ring system. The carboxylic acid group at the 2-position, the iodine at the 3-position, and the chlorine at the 5-position are key functional components. The spatial arrangement of these substituents influences the molecule's reactivity and intermolecular interactions.

| Attribute | Description |

| Core Structure | Indole (fused benzene and pyrrole ring) |

| Functional Groups | Carboxylic acid (-COOH) at C2 |

| Iodine (-I) at C3 | |

| Chlorine (-Cl) at C5 | |

| Key Bonds | C-I bond at the 3-position, a reactive site for cross-coupling. |

| C-Cl bond at the 5-position, influencing electronic properties. | |

| C-C and C-N bonds forming the heterocyclic indole core. | |

| Potential Reactivity | The carboxylic acid allows for standard derivatizations. The C-I bond is particularly susceptible to palladium-catalyzed cross-coupling reactions. The N-H of the indole can also be substituted. |

The synthesis of related halogenated indoles often involves electrophilic halogenation of an indole precursor. For instance, direct iodination of indoles can be achieved using various iodinating agents. rsc.org The synthesis of the specific 5-chloro-3-iodo derivative would likely involve a multi-step sequence, potentially starting from a 5-chloroindole (B142107) derivative followed by iodination at the 3-position.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABYIMOTHPBJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263994 | |

| Record name | 5-Chloro-3-iodo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334510-75-6 | |

| Record name | 5-Chloro-3-iodo-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334510-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-iodo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct and Convergent Synthetic Routes to 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is not a trivial task and necessitates a multi-step approach. Direct and convergent synthetic routes must be designed to regioselectively introduce the chloro, iodo, and carboxylic acid functionalities onto the indole (B1671886) scaffold.

The choice of precursors is critical for the successful synthesis of halogenated indoles. The Fischer indole synthesis is a robust and widely used method for constructing the indole core from a phenylhydrazine (B124118) and a carbonyl compound. bhu.ac.inrsc.org For the target molecule, a plausible precursor would be (4-chlorophenyl)hydrazine, which would introduce the chlorine atom at the desired 5-position of the indole ring. The other precursor would be a pyruvate (B1213749) derivative that can lead to the formation of the 2-carboxylic acid moiety.

Another approach could involve starting with a pre-halogenated aniline (B41778) derivative. For instance, 2-amino-5-chlorobenzoic acid could be a starting material, which already contains the chloro and a precursor to the carboxylic acid group. Subsequent steps would then be required to form the pyrrole (B145914) ring and introduce the iodine at the 3-position.

Table 1: Potential Precursors for the Synthesis of the Halogenated Indole Core

| Precursor Type | Specific Example | Rationale |

|---|---|---|

| Phenylhydrazine | (4-chlorophenyl)hydrazine | Introduces the 5-chloro substituent via Fischer indole synthesis. |

| Carbonyl Compound | Ethyl pyruvate | Reacts with the phenylhydrazine to form the indole-2-carboxylic acid ester. |

| Aniline Derivative | 2-amino-5-chlorotoluene | Can be used in syntheses like the Madelung or Reissert to form the indole ring. |

Achieving the desired 5-chloro-3-iodo substitution pattern requires precise control over the regioselectivity of halogenation reactions. The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive. bhu.ac.in

Direct halogenation of an indole-2-carboxylic acid derivative is a feasible strategy. Starting with 5-chloro-1H-indole-2-carboxylic acid, the introduction of iodine at the C3 position can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of indoles at the C3 position. mdpi.comacs.org Other reagents like iodine in the presence of a base or an oxidizing agent can also be employed. acs.org Enzymatic halogenation offers a green chemistry approach with high regioselectivity, although its application to this specific substrate would require investigation. frontiersin.org

Alternatively, a halogen dance reaction on a dihalo-indole precursor could be envisioned, but this would likely be less direct and more challenging to control.

Table 2: Comparison of Iodination Reagents for Indole C3-Functionalization

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Mild, often in an inert solvent like DMF or CH2Cl2 | High regioselectivity for the C3 position, mild reaction conditions. | Can be expensive for large-scale synthesis. |

| Iodine (I2) / Base (e.g., NaOH) | Basic conditions | Inexpensive reagent. | May lead to side reactions or over-iodination. |

The introduction of the carboxylic acid group at the C2 position is a key step. One common strategy is to start with an indole that is unsubstituted at the C2 position and then introduce the carboxyl group. This can be achieved through methods like the reaction of the indole with a strong base (e.g., n-butyllithium) to deprotonate the C2 position, followed by quenching with carbon dioxide. researchgate.net A combination of LiO-tBu, CsF, and 18-crown-6 (B118740) has also been reported for the direct C-H carboxylation of indoles at the C-2 position under an ambient CO2 atmosphere. researchgate.net

Alternatively, and more commonly, the indole synthesis is designed to directly incorporate the 2-carboxy functionality. The Fischer indole synthesis using a pyruvate derivative, as mentioned earlier, is a prime example. The initial product is typically an ester (e.g., ethyl 1H-indole-2-carboxylate), which can then be hydrolyzed to the corresponding carboxylic acid under basic conditions, for instance, using sodium hydroxide (B78521) in ethanol. acs.orgmdpi.com

Several named reactions can be employed for the synthesis of substituted indole-2-carboxylic acids. A comparative analysis is crucial for selecting the most efficient route for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-.

Fischer Indole Synthesis : This is a versatile and widely used method. bhu.ac.inrsc.org Starting with (4-chlorophenyl)hydrazine and ethyl pyruvate would yield ethyl 5-chloro-1H-indole-2-carboxylate. This intermediate can then be iodinated at the C3 position and subsequently hydrolyzed to the final product. This route offers good control over the substitution pattern.

Reissert Indole Synthesis : This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. bhu.ac.in To apply this to the target molecule, a starting material like 2-nitro-4-chlorotoluene would be required. This pathway directly yields the indole-2-carboxylic acid.

Madelung Synthesis : This involves the intramolecular cyclization of an N-acylated o-toluidine (B26562) at high temperatures with a strong base. bhu.ac.in A potential precursor would be N-acetyl-2-amino-5-chlorotoluene. This method is generally less functional group tolerant due to the harsh reaction conditions.

Based on this analysis, the Fischer indole synthesis followed by regioselective iodination appears to be a highly strategic and controllable pathway to 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-.

Functionalization and Derivatization of the 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- Scaffold

The presence of the carboxylic acid moiety, as well as the reactive C-I and N-H bonds, makes 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- a versatile scaffold for further functionalization.

The carboxylic acid group at the C2 position is a prime site for a variety of chemical transformations.

Amide Formation : The carboxylic acid can be readily converted to amides by coupling with various amines using standard peptide coupling reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or through the formation of an acyl chloride followed by reaction with an amine. acs.orgnih.gov This allows for the introduction of a wide range of substituents and the generation of libraries of indole-2-carboxamides, which are known to have diverse biological activities. nih.gov

Esterification : Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides in the presence of a base.

Reduction : The carboxylic acid can be reduced to the corresponding alcohol (a 2-hydroxymethylindole derivative) using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.

Decarboxylation : Under certain conditions, particularly with copper catalysis, indole-2-carboxylic acids can undergo decarboxylation. This can be utilized in cross-coupling reactions, for example, in the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids to form N-aryl indoles. organic-chemistry.org

The reactivity of the carboxylic acid group provides a powerful handle for modifying the properties of the 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- scaffold and for the synthesis of more complex molecules.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The electronic nature of the indole ring, coupled with the directing effects of the existing substituents, governs the regioselectivity of further substitution reactions.

In a typical indole system, the C-3 position is the most nucleophilic and thus the primary site for electrophilic substitution. beilstein-journals.org However, in the target molecule, this position is already functionalized with an iodine atom. This pre-functionalization precludes direct electrophilic attack, such as Friedel-Crafts alkylation or Vilsmeier-Haack formylation, at this site. The primary reactivity at the C-3 position for this molecule is therefore centered on the transformation of the C-I bond, particularly through metal-catalyzed cross-coupling reactions, which effectively constitutes a substitution of the iodo group.

The presence of two different halogen atoms, chlorine at C-5 and iodine at C-3, allows for highly selective and sequential functionalization. The difference in carbon-halogen bond strength (C-I < C-Br < C-Cl) and reactivity in palladium-catalyzed reactions is the key to this selectivity. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond.

This differential reactivity allows for a wide array of chemical transformations to be performed exclusively at the C-3 position while the C-5 chloro substituent remains intact. This principle is the foundation for the cross-coupling reactions discussed in the following section. Nucleophilic aromatic substitution (SNAr) at the C-5 position is generally disfavored due to the electron-rich nature of the indole ring and the lack of a strong electron-withdrawing group ortho or para to the chlorine atom.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The 3-iodo substituent is an exceptionally versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond enables regioselective functionalization at the C-3 position. Numerous studies on 3-iodoindoles have demonstrated their utility in Suzuki, Sonogashira, and Heck reactions. nih.govnih.govresearchgate.net

Suzuki Coupling: This reaction enables the formation of a C-C bond between the C-3 position of the indole and an organoboron species. Using a palladium catalyst and a base, various aryl and vinyl groups can be introduced. nih.gov This method is highly robust and tolerates a wide range of functional groups.

Sonogashira Coupling: The palladium- and copper-catalyzed coupling of the 3-iodoindole with a terminal alkyne provides a direct route to 3-alkynylindoles. nih.govorganic-chemistry.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Heck Reaction: The palladium-catalyzed reaction with alkenes allows for the introduction of vinyl groups at the C-3 position. This reaction provides a powerful tool for C-C bond formation and further functionalization. nih.govresearchgate.net

The conditions for these reactions can be tailored to the specific substrates, but they generally involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a base (e.g., Et₃N, K₂CO₃), and often a co-catalyst like copper(I) iodide for Sonogashira reactions. nih.govnih.gov

Table 2: General Conditions for Cross-Coupling Reactions of 3-Iodoindoles

| Reaction | Coupling Partner | Catalyst System | Base / Additives | Solvent | Typical Product | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 3-Arylindole | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | 3-Alkynylindole | nih.govorganic-chemistry.org |

| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 3-Vinylindole derivative | nih.gov |

These cross-coupling methodologies underscore the synthetic utility of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, making it a valuable building block for constructing diverse and complex molecular architectures.

An exploration of advanced chemical transformations involving 5-chloro-3-iodo-1H-indole-2-carboxylic acid reveals its significant utility as a versatile building block in the synthesis of complex heterocyclic structures. The strategic placement of chloro, iodo, and carboxylic acid functional groups on the indole scaffold allows for a diverse range of chemical manipulations, particularly through transition metal-catalyzed reactions and subsequent cyclization or decarboxylation pathways.

3

The reactivity of the C-I bond at the C3 position and the carboxylic acid at the C2 position of the 5-chloro-3-iodo-1H-indole-2-carboxylic acid scaffold makes it an ideal substrate for a variety of advanced synthetic methodologies. These transformations are crucial for the construction of elaborate molecular architectures, often serving as key steps in the synthesis of pharmacologically relevant compounds.

1 Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and the 3-iodoindole moiety is a highly reactive partner in these transformations. The carbon-iodine bond at the C3 position is particularly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles for carbon-carbon bond formation.

The Heck reaction , which forms a new carbon-carbon bond between an aryl halide and an alkene, can be effectively applied to 5-chloro-3-iodo-1H-indole-2-carboxylic acid. This reaction allows for the introduction of vinyl groups at the C3 position, which are valuable handles for further synthetic elaborations, including intramolecular cyclizations. The reactivity of iodo-indoles in Heck couplings is well-established, generally proceeding under milder conditions than their bromo or chloro counterparts. nih.gov

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net This reaction is instrumental in introducing alkynyl moieties onto the indole C3 position. The resulting 3-alkynylindoles are versatile intermediates in medicinal chemistry and materials science. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the transmetalation step. organic-chemistry.org The general conditions for Sonogashira couplings on iodoarenes are mild and tolerate a wide range of functional groups. researchgate.net

Table 1: Representative Palladium-Catalyzed Coupling Reactions on 3-Iodoindole Scaffolds This table presents plausible reaction conditions based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Acrylic acid) | Pd(OAc)2 or Na2PdCl4, Ligand (e.g., sSPhos) | Na2CO3 | CH3CN/H2O | 5-chloro-3-vinyl-1H-indole-2-carboxylic acid derivative |

| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh3)2Cl2, CuI | Amine (e.g., Et3N, piperidine) | THF or DMF | 5-chloro-3-(phenylethynyl)-1H-indole-2-carboxylic acid |

2 Other Transition Metal-Mediated Coupling Processes

Beyond palladium, other transition metals are effective in mediating coupling reactions involving aryl halides.

Copper-catalyzed coupling reactions , such as the Ullmann condensation, represent a classical and still relevant method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.org While traditionally requiring harsh conditions, modern protocols with various ligands have made copper-catalyzed couplings more versatile. nih.gov For 5-chloro-3-iodo-1H-indole-2-carboxylic acid, copper catalysis could be employed for N-arylation or for coupling with various nucleophiles at the C3 position. A noteworthy copper-catalyzed process is the decarboxylative N-arylation of indole-2-carboxylic acids, which provides a direct route to N-aryl indoles by coupling with aryl halides, though this involves the loss of the C2-carboxylic acid group. organic-chemistry.org

Nickel-catalyzed cross-couplings have emerged as a powerful alternative to palladium, often displaying unique reactivity and being more cost-effective. Nickel catalysts can effectively couple aryl iodides with a range of partners, including organozinc reagents (Negishi coupling) and organoboron reagents (Suzuki coupling). Nickel catalysis has also been successfully applied to the N-arylation of indoles with aromatic chlorides.

Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and economical option. Iron catalysts can facilitate oxidative cross-coupling reactions, for example, between indoles and other heterocycles. nih.govresearchgate.net

Gold-catalyzed reactions typically involve the activation of π-systems like alkynes and allenes. unimi.it While less common for direct cross-coupling of aryl halides, gold catalysts can be used in one-pot sequences where an initial cyclization to form the indole is followed by a gold-mediated functionalization at the C3 position. nih.gov

4 Intramolecular Cyclization and Annulation Reactions

The functional groups on 5-chloro-3-iodo-1H-indole-2-carboxylic acid can be elaborated and then utilized in intramolecular reactions to build fused polycyclic systems, which are common motifs in natural products and pharmaceuticals.

1 Formation of Fused Polycyclic Indole Derivatives

A prominent strategy involves an initial palladium-catalyzed coupling at the C3-iodo position to introduce a side chain containing a reactive moiety, followed by an intramolecular cyclization. For instance, an intramolecular Heck reaction is a powerful tool for this purpose. Amide derivatives of 3-iodoindole-2-carboxylic acid, bearing an alkenyl group on the amide nitrogen, can undergo intramolecular Heck cyclization to yield β- and γ-carbolinones. nih.gov

Another approach involves the synthesis of carboxamide derivatives which can then be cyclized to form pyrido[3,4-b]indol-1-one products. For example, derivatives of 5-chloro-indole-2-carboxamides have been shown to cyclize in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the corresponding fused polycyclic structures. unimi.it

Table 2: Examples of Intramolecular Cyclization Reactions

| Precursor Type | Reaction Type | Catalyst/Reagent | Fused Ring System Formed | Reference |

|---|---|---|---|---|

| 3-Iodo-1H-indole-2-carboxylic acid allyl-amide | Intramolecular Heck Reaction | PdCl2(CH3CN)2 | β-Carbolinone | nih.gov |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Acid-catalyzed Cyclization | PTSA | Pyrido[3,4-b]indol-1-one | unimi.it |

2 Mechanistic Aspects of Cycloaddition Pathways

The mechanism of these cyclization reactions is dependent on the specific transformation. In the case of the intramolecular Heck reaction , the process begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond at the C3 position of the indole ring. This is followed by the intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the double bond within the newly formed ring or exocyclic to it, and releases the Pd(0) catalyst to continue the cycle.

For acid-catalyzed cyclizations , such as the formation of pyrido[3,4-b]indol-1-ones from vinyl-indole-carboxamides, the mechanism likely involves protonation of the vinyl ether, generating a stabilized carbocation. This electrophilic center is then attacked by the amide nitrogen in an intramolecular fashion, leading to the formation of the new ring. Subsequent elimination and tautomerization steps yield the final aromatic fused system.

5 Decarboxylative Chemical Transformations

The carboxylic acid group at the C2 position is not merely a passive substituent; it can be actively involved in chemical transformations. Decarboxylation, the removal of the -COOH group as CO2, can be coupled with other reactions to achieve novel functionalizations.

1 Decarboxylative Halogenation Processes

Decarboxylative halogenation, or halodecarboxylation, is a reaction where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. nih.govrsc.org This transformation can be particularly useful for indole-2-carboxylic acids. Research has shown that indolecarboxylic acids can undergo decarboxylative halogenation using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of a halide source like lithium bromide or lithium chloride. This method allows for the replacement of the C2-carboxylic acid group with a halogen atom (e.g., bromine or chlorine). For instance, 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid has been shown to react with PIDA and lithium bromide to afford 2,3-dibromo-1-(phenylsulfonyl)indole, demonstrating a successful decarboxylative bromination at the C2-position alongside bromination at C3. This methodology provides a pathway to 2,3-dihaloindoles from readily available indole-2-carboxylic acids.

Table 3: Decarboxylative Halogenation of Indolecarboxylic Acids

| Substrate Type | Reagent System | Halogen Source | Product Type | Reference |

|---|---|---|---|---|

| Indole-2,3-dicarboxylic acid derivative | Phenyliodine diacetate (PIDA) | LiBr | 2,3-Dibromoindole derivative | |

| Indole-2,3-dicarboxylic acid derivative | Phenyliodine diacetate (PIDA) | LiCl | 2,3-Dichloroindole derivative |

Other Decarboxylative Functionalizations

Beyond the more common decarboxylative reactions, the carboxylic acid moiety of indole-2-carboxylic acids serves as a versatile handle for a variety of other functionalizations. These transformations typically proceed via radical intermediates, often facilitated by photoredox or transition-metal catalysis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2-position of the indole scaffold. While the following methodologies have not been specifically reported for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, they represent advanced synthetic strategies that could potentially be adapted for its derivatization.

Decarboxylative Alkynylation

The direct replacement of a carboxyl group with an alkynyl moiety is a powerful transformation for introducing a versatile functional group. Nickel- and iron-based catalytic systems have been developed for the decarboxylative alkynylation of carboxylic acids. nih.govnih.gov These reactions often employ redox-active esters, such as N-hydroxytetrachlorophthalimide (TCNHPI) esters, which are amenable to in situ formation from the parent carboxylic acid. nih.govnih.gov The process involves the coupling of the alkyl radical, generated upon decarboxylation, with an alkynyl Grignard reagent or a similar nucleophilic alkyne source. nih.gov This method provides a direct route to both terminal and internal alkynes under relatively mild conditions. nih.govnih.gov

| Catalyst System | Alkyne Source | General Substrate | Key Features |

|---|---|---|---|

| Ni or Fe salts | Alkynyl Grignard reagents | Aliphatic Carboxylic Acids (as redox-active esters) | Amenable to in situ acid activation; broad scope for terminal and substituted alkynes. nih.gov |

Decarboxylative Alkenylation

Analogous to alkynylation, decarboxylative alkenylation allows for the synthesis of olefins from carboxylic acids. This transformation can be achieved through the synergistic merger of photoredox and nickel catalysis. nih.gov The reaction couples alkyl carboxylic acids, including α-oxy and α-amino acids, with various vinyl halides. nih.gov The process is characterized by its mild, operationally simple conditions and high efficiency. The geometry of the resulting olefin can often be controlled, providing access to a wide range of mono-, di-, tri-, and tetra-substituted alkenes. nih.gov

| Catalyst System | Alkene Source | General Substrate | Key Features |

|---|---|---|---|

| Photoredox catalyst + Ni catalyst | Vinyl Halides (Iodides and Bromides) | Alkyl Carboxylic Acids (α-oxy, α-amino, and simple hydrocarbon acids) | Mild reaction conditions; high functional group tolerance. nih.gov |

Decarboxylative Cyanation

The introduction of a nitrile group via decarboxylation is a valuable transformation, as nitriles are precursors to a wide array of other functional groups. Photoredox catalysis, in combination with cyanobenziodoxolones (CBX) or other electrophilic cyanating agents, enables the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles. nih.govnih.gov The reaction proceeds under mild, visible-light-mediated conditions and demonstrates excellent tolerance for various substituents, including those found in α-amino and α-oxy acids. nih.gov Furthermore, cooperative photoredox and copper catalysis have been employed to achieve enantioselective decarboxylative cyanation, producing chiral alkyl nitriles from achiral carboxylic acids. organic-chemistry.org

| Catalyst System | Cyanating Agent | General Substrate | Key Features |

|---|---|---|---|

| Photoredox catalyst | Cyanobenziodoxolones (CBX) | Aliphatic Carboxylic Acids (α-amino, α-oxy) | High yields and broad scope under mild conditions. nih.gov |

| Photoredox catalyst + Cu catalyst | Electrophilic Cyanating Reagent | Achiral Carboxylic Acids | Enables synthesis of enantiomerically enriched alkyl nitriles. organic-chemistry.org |

Decarboxylative Phosphonylation

The phosphonate (B1237965) moiety is a key functional group in medicinal chemistry and materials science. A recently developed method for decarboxylative phosphonylation utilizes a phosphite (B83602) radical trap in a photoredox-catalyzed reaction. acs.orgnih.gov This approach allows for the conversion of a broad range of aliphatic carboxylic acids, activated as N-hydroxyphthalimide (NHP) esters, into the corresponding phosphonate esters. acs.orgnih.gov The reaction demonstrates good to high yields and is applicable to derivatives of natural products and drug molecules, highlighting its potential for late-stage functionalization. acs.org

| Catalyst System | Phosphonylation Reagent | General Substrate | Key Features |

|---|---|---|---|

| Photoredox catalyst | Phosphite Radical Trap | Aliphatic Carboxylic Acids (as NHP esters) | Applicable to a broad range of primary and secondary carboxylic acids. acs.orgnih.gov |

Spectroscopic and Structural Elucidation of 1h Indole 2 Carboxylic Acid, 5 Chloro 3 Iodo and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is anticipated to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the indole (B1671886) ring.

The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0-12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will display characteristic splitting patterns. The chloro substituent at the C-5 position will influence the chemical shifts of the adjacent protons. H-4 and H-6 are expected to be doublets, with H-4 likely appearing at a more downfield position due to the deshielding effect of the neighboring iodine atom. H-7 is expected to be a doublet. The carboxylic acid proton (COOH) will present as a broad singlet at a very downfield region, typically above δ 12.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 11.0 - 12.0 | br s |

| H-4 | 7.8 - 8.0 | d |

| H-6 | 7.3 - 7.5 | dd |

| H-7 | 7.5 - 7.7 | d |

| COOH | > 12.0 | br s |

Note: Predicted values are based on the analysis of structurally similar indole derivatives. d = doublet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached substituents.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The C-2 carbon, attached to the carboxylic acid group, will also be significantly deshielded. The C-3 carbon, bearing the iodine atom, will exhibit a lower chemical shift due to the "heavy atom effect" of iodine. The carbons of the benzene ring will appear in the aromatic region (δ 110-140 ppm), with their specific shifts influenced by the chloro substituent at C-5.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-2 | 135 - 145 |

| C-3 | 80 - 90 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

Note: Predicted values are based on the analysis of structurally similar indole derivatives.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the indole ring. For 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, the ¹⁵N chemical shift would be sensitive to the substitution pattern on the indole core. The nitrogen atom in the indole ring is expected to have a chemical shift in the range of δ -150 to -250 ppm relative to nitromethane. Isotopic enrichment with ¹⁵N can significantly enhance the signal intensity, allowing for more detailed studies. bohrium.comosi.lvosi.lvresearchgate.netresearchgate.net

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra. Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity between protons and carbons. mdpi.comnih.govacs.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-6 and H-7, and between H-4 and H-6 on the benzene ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, for example, H-4 to C-4, H-6 to C-6, and H-7 to C-7.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the NH proton to C-2, C-3a, and C-7a would help to confirm the indole ring structure. Correlations from H-4 to C-3, C-5, and C-7a would further solidify the assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-Cl functional groups.

The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The C=O stretching of the carboxylic acid will give a strong, sharp absorption band around 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Frequencies for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Indole) | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

Note: Predicted values are based on the analysis of structurally similar indole derivatives. mdpi.comresearchgate.netnist.gov

Raman Spectroscopy for Vibrational Mode Characterization

Key vibrational modes anticipated for this molecule include the N-H stretching of the indole ring, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong signal around 1650-1700 cm⁻¹. The presence of heavy halogen atoms significantly influences the spectrum; the C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-I stretch is expected at a lower frequency, generally between 500-600 cm⁻¹, due to the larger mass of the iodine atom. Aromatic C-C stretching vibrations within the indole ring system would appear in the 1400-1600 cm⁻¹ range.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Indole N-H |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid O-H |

| C=O Stretch | 1650 - 1700 | Carboxylic Acid C=O |

| Aromatic C=C Stretch | 1400 - 1600 | Indole Ring |

| C-Cl Stretch | 600 - 800 | C-Cl Bond |

| C-I Stretch | 500 - 600 | C-I Bond |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. researchgate.netnih.gov The molecular formula for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is C₉H₅ClINO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

For the protonated molecule [M+H]⁺, the exact mass is calculated to be 349.9079 u. This precise mass measurement is crucial for distinguishing the compound from other molecules that may have the same nominal mass but different elemental compositions.

| Ion | Molecular Formula | Calculated Exact Mass (u) |

| [M] | C₉H₅ClINO₂ | 348.9002 |

| [M+H]⁺ | C₉H₆ClINO₂⁺ | 349.9079 |

| [M+Na]⁺ | C₉H₅ClINNaO₂⁺ | 371.8898 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique helps to elucidate the structure of the molecule. The fragmentation of indole derivatives and carboxylic acids follows predictable pathways. nih.govlibretexts.orgnih.gov

For 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, the protonated molecule ([M+H]⁺, m/z 349.9) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways:

Loss of the carboxylic group: A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH, 46 u) or the loss of a carboxyl radical (•COOH, 45 u), followed by the loss of carbon monoxide (CO, 28 u) from the acylium ion. nih.govlibretexts.org

Loss of Halogens: Cleavage of the C-I bond would result in the loss of an iodine radical (•I, 127 u), which is a favorable pathway due to the relative weakness of this bond. Subsequent loss of a chlorine radical (•Cl, 35 u) could also occur.

Ring Fragmentation: The indole ring itself can undergo cleavage, leading to smaller fragment ions characteristic of the indole scaffold. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment (m/z) |

| 349.9 | [M+H - HCOOH]⁺ | HCOOH | 303.9 |

| 349.9 | [M+H - I]⁺ | •I | 222.9 |

| 222.9 | [M+H - I - Cl]⁺ | •Cl | 187.9 |

| 303.9 | [M+H - HCOOH - CO]⁺ | CO | 275.9 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- is not available, a detailed analysis of its close analog, ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate , provides significant insight into the expected solid-state structure and intermolecular interactions.

| Parameter | Value |

| Compound | Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.570 (3) |

| b (Å) | 5.617 (2) |

| c (Å) | 18.091 (5) |

| β (°) | 105.681 (4) |

| Volume (ų) | 1034.0 |

| Z | 4 |

Data derived from the crystallographic study of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, a closely related analog.

The crystal packing of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is stabilized by a variety of intermolecular interactions, which are crucial for the formation of the supramolecular architecture. mdpi.comnih.govmdpi.com

Hydrogen Bonding: The most significant intermolecular interaction is a pair of N—H···O hydrogen bonds between the indole N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. This interaction links the molecules into centrosymmetric inversion dimers, creating a characteristic R₂²(10) ring motif. This type of hydrogen bonding is a common feature in the crystal structures of indole-2-carboxylic acid derivatives. mdpi.comresearchgate.net

π-π Stacking: Aromatic π–π stacking interactions are observed between the six-membered ring of one indole system and the five-membered ring of a neighboring molecule. These interactions contribute to the stabilization of the crystal lattice by aligning the aromatic systems in a parallel-displaced fashion. nih.gov

Halogen Bonding and Other Weak Interactions: The crystal structure also reveals other significant weak interactions. These include C—I···π and C—Cl···π interactions, where the halogen atoms interact with the electron clouds of adjacent aromatic rings. Furthermore, a type-II I···Cl halogen bond is present, linking the inversion dimers. These varied interactions collectively assemble the molecules into sheets within the crystal.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H (Indole) | O=C (Ester) | Forms centrosymmetric R₂²(10) dimers |

| π-π Stacking | Indole Ring (C1–C6) | Indole Ring (N1/C1/C6-C8) | Parallel-displaced stacking between adjacent molecules |

| Halogen Bond | C-I | Cl-C | Links inversion-related molecules |

| Weak Interactions | C-I, C-Cl | π-system of Indole Ring | Halogen atoms interact with the aromatic cloud |

Interactions described are for the analog ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate.

Conformational Analysis in the Crystalline State

In the solid state, indole-2-carboxylic acid molecules typically exhibit a planar indole ring system. researchgate.net The carboxylic acid group, however, may be slightly twisted out of this plane. For instance, in 5-chloro-1H-indole-3-carboxylic acid, the carboxyl group is twisted from the indole ring system by 9.00 (8)°. researchgate.net A key feature in the crystal structure of many indole carboxylic acids is the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties. mdpi.comresearchgate.net This interaction creates a characteristic R²₂(8) ring motif.

Table 1: Crystallographic Data for Analogous Indole Carboxylic Acids

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | O–H···O and N–H···O hydrogen bonds forming planar ribbons. researchgate.net |

| 5-Chloro-1H-indole-3-carboxylic acid | Orthorhombic | Pbca | O—H···O hydrogen bonds forming dimers; N—H···O hydrogen bonds and π–π interactions. researchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Cyclic dimers via double O−H⋯O hydrogen bonds. mdpi.com |

| 5-Fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | Inversion dimers linked by pairs of O—H⋯O hydrogen bonds. nih.gov |

Other Advanced Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and separation of indole carboxylic acids and their analogs. ptfarm.plnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, leveraging the hydrophobic character of the indole ring system.

For the analysis of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, a typical RP-HPLC method would employ a C18 (octadecylsilyl) stationary phase. ptfarm.pl The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered and acidified to control the ionization state of the carboxylic acid group. sielc.comnih.gov Acidifying the mobile phase (e.g., with phosphoric acid or formic acid) to a pH below the pKa of the carboxylic acid suppresses its ionization, leading to better retention, improved peak shape, and enhanced resolution. sielc.com

Detection is commonly achieved using a UV-Vis spectrophotometric detector, as the indole nucleus possesses a strong chromophore that absorbs significantly in the UV region, typically around 215-280 nm. researchgate.net This method allows for the sensitive quantification of the main compound and the detection of impurities, such as starting materials, byproducts, or degradation products. The method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness, making it suitable for quality control in pharmaceutical applications. longdom.org For non-chromophoric analogs or impurities, a universal detector like a Refractive Index (RI) detector may be employed, although it offers lower sensitivity. longdom.orglongdom.org

Table 2: Typical HPLC Parameters for Indole Carboxylic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8, typically 250 mm x 4.6 mm, 5 µm particle size. longdom.org |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and acidified water (e.g., with 0.1% Phosphoric Acid). sielc.com |

| Flow Rate | 0.8 - 1.5 mL/min. longdom.org |

| Detector | UV/Vis Diode Array Detector (DAD) or Refractive Index (RI) Detector. ptfarm.pllongdom.org |

| Wavelength | 215-280 nm for UV detection. researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 35°C) for improved reproducibility. longdom.org |

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy is a valuable tool for analyzing the electronic structure of indole derivatives like 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-. The indole ring system is an aromatic chromophore that gives rise to characteristic absorption bands in the UV region. The UV spectrum of indole-2-carboxylic acid, for example, is characterized by distinct absorption bands resulting from π→π* electronic transitions within the conjugated system of the bicyclic ring. srce.hr

The spectrum typically shows a strong absorption band at shorter wavelengths (around 200-240 nm) and another, often more structured, band at longer wavelengths (around 280-300 nm). srce.hr The bands in the shorter wavelength range are generally attributed to transitions within the benzenoid portion of the indole ring. The band at longer wavelengths corresponds to an intramolecular charge-transfer transition, which is sensitive to the nature and position of substituents on the indole ring. srce.hr

For 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, the presence of the halogen substituents is expected to modify the absorption spectrum. The chloro and iodo groups, acting as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the π→π* transition bands due to their electron-donating mesomeric effect and the extension of the conjugated system. The specific positions and intensities of the absorption maxima (λmax) provide a characteristic fingerprint for the molecule, useful for both qualitative identification and quantitative analysis. srce.hr

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline for this particular compound.

For context, computational studies on analogous indole compounds, such as 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carboxylic acid, typically involve the following analyses mdpi.comresearchgate.net:

Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio methods are standard for investigating the electronic structure. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is commonly used for geometry optimization and vibrational frequency calculations ijrar.org.

Geometry Optimization: These studies determine the most stable three-dimensional arrangement of atoms in the molecule, identifying key bond lengths and angles researchgate.net.

Spectroscopic Prediction: Theoretical calculations are used to predict NMR chemical shifts and vibrational frequencies (IR and Raman), which are then compared with experimental data to validate the computational model mdpi.commdpi.com.

Molecular Electrostatic Potential (MEP): MEP surface analysis helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic properties ijrar.org.

Molecular Dynamics Simulations: While less common for small molecules in isolation, these simulations could be used to study the compound's behavior in a solvent or its interaction with a biological target over time.

Without specific studies on 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, any attempt to populate the requested article sections would involve speculation or the inaccurate use of data from different molecules, violating the core requirements of scientific accuracy. Further experimental and computational research is needed to characterize this specific compound.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Conformational Dynamics and Flexibility Studies

Conformational analysis of 5-chloro-3-iodo-1H-indole-2-carboxylic acid typically involves systematic scans of rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the indole (B1671886) ring and the C-I bond. These studies can reveal the preferred orientations of the substituents. While specific studies on this exact molecule are not prevalent, research on similar indole-2-carboxylic acid derivatives indicates that the orientation of the carboxylic acid group relative to the indole plane is a key conformational feature. The planarity of the indole ring itself is generally maintained, but slight puckering can occur.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, illustrating how it samples different conformational states under various conditions.

| Dihedral Angle | Predicted Stable Conformations (degrees) | Energy Barrier (kcal/mol) |

| N1-C2-C(O)-OH | ~0° (syn-planar), ~180° (anti-planar) | 2-5 |

| C2-C3-I-Cα | N/A (Iodo is a single atom) | N/A |

Note: The data in this table is illustrative and based on typical findings for similar indole carboxylic acids. Specific values for 5-chloro-3-iodo-1H-indole-2-carboxylic acid would require dedicated computational studies.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of a molecule. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the stabilization of different conformers in various solvents. For a polar molecule like 5-chloro-3-iodo-1H-indole-2-carboxylic acid, polar solvents are expected to stabilize conformations with larger dipole moments.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

Mechanistic Computational Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

Reaction Pathway Elucidation and Transition State Characterization

For reactions involving 5-chloro-3-iodo-1H-indole-2-carboxylic acid, such as electrophilic substitution or reactions at the carboxylic acid group, density functional theory (DFT) calculations can be employed to map out the potential energy surface of the reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. The characterization of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Energy Profiles of Chemical Transformations

By calculating the energies of all stationary points along a reaction pathway, an energy profile can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. For instance, in a potential synthetic transformation, computational analysis could predict the feasibility of the reaction and suggest reaction conditions that might favor the desired product.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Example: Decarboxylation | 0 | +35 | -10 | 35 |

| Example: N-alkylation | 0 | +20 | -15 | 20 |

Note: This table presents hypothetical energy values for illustrative purposes. Actual values would be the result of specific quantum mechanical calculations for a given reaction.

Intermolecular Interaction Modeling

The way molecules interact with each other and with other molecules, such as biological macromolecules, is fundamental to their function.

Theoretical Analysis of Hydrogen Bonding Networks

The carboxylic acid and the N-H group of the indole ring in 5-chloro-3-iodo-1H-indole-2-carboxylic acid are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. In the solid state, indole carboxylic acids often form dimeric structures through hydrogen bonding between their carboxylic acid groups. mdpi.com Computational studies can predict the geometry and strength of these hydrogen bonds.

Theoretical methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of these interactions. AIM analysis can identify bond critical points between the hydrogen donor and acceptor atoms, providing a quantitative measure of the hydrogen bond strength. NBO analysis can reveal the orbital interactions responsible for the stabilization provided by the hydrogen bond. Studies on related indole derivatives have shown that both O-H···O and N-H···O hydrogen bonds play a significant role in their crystal packing. mdpi.com Docking studies of similar 5-chloro-indole-2-carboxylate derivatives have also highlighted the importance of hydrogen bonding and halogen bond interactions with amino acid residues in protein binding sites. mdpi.com

π-π Stacking Interactions in Aggregated States

Computational and theoretical studies focusing specifically on 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- are limited in publicly accessible literature. However, analysis of closely related structures provides significant insight into the probable π-π stacking interactions that govern the aggregation of this molecule. The electronic and steric nature of the indole core, modified by halogen substituents, suggests that π-π stacking is a notable factor in its solid-state architecture.

Further evidence for π-π stacking in related halogenated indole systems comes from the crystal structure analysis of 5-Chloro-1H-indole-3-carboxylic acid, an isomer of the title compound. In its crystalline form, this molecule also displays aromatic π–π stacking interactions, with a measured centroid–centroid distance of 3.7185 (12) Å. iucr.orgnih.gov This specific distance is characteristic of stabilizing π–π interactions in aromatic systems.

The indole ring system, with its electron-rich π-system, is inherently capable of engaging in such stacking interactions. The presence of halogen atoms (chloro and iodo) can modulate the electrostatic potential of the aromatic rings, influencing the geometry and strength of these interactions. Theoretical studies on halogenated 3-methylindoles have shown that halogenation can indeed influence stacking stability. nih.gov In addition to classical π-π stacking, other non-covalent interactions, such as halogen bonds (e.g., I⋯Cl) and C—I⋯π or C—Cl⋯π interactions, can occur, further complicating and strengthening the supramolecular assembly. researchgate.net For instance, in halogenated oxindoles, π-stacks have been observed with interplanar separations of approximately 3.35 to 3.38 Å. mdpi.com

The interplay of these various non-covalent forces, including hydrogen bonding and π-π stacking, is crucial in determining the final polymorphic form of the compound in the solid state. chemrxiv.orgsynthical.com While direct computational energy values for the π-π stacking of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- are not available, the data from analogous compounds provide a strong basis for understanding its behavior in aggregated states.

Table of π-π Stacking Parameters in Related Indole Derivatives

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Separation (Å) |

| 5-Chloro-1H-indole-3-carboxylic acid | Aromatic π–π stacking | 3.7185 (12) | - |

| Halogenated Oxindole Derivative 1 | π-stacking | - | 3.38 |

| Halogenated Oxindole Derivative 2 | π-stacking | - | 3.35 |

| 4-Chloro-2-iodoaniline | Offset π-stacking | 4.154 (1) | 3.553 (3) |

This table presents data from crystallographic studies of compounds structurally related to 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- to illustrate typical distances for π-π stacking interactions. iucr.orgnih.govmdpi.comnih.gov

Advanced Applications in Chemical Sciences and Materials Development

Role as Synthetic Intermediates for Complex Molecular Architectures

The inherent reactivity of the indole (B1671886) core, augmented by the specific substituents of 5-chloro-3-iodo-1H-indole-2-carboxylic acid, makes it an ideal starting point for the synthesis of more complex molecules. The chloro group can influence the electronic properties of the indole ring and can be a site for nucleophilic aromatic substitution under specific conditions. The carboxylic acid at the C-2 position can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, or can participate in cyclization reactions. The iodo group at the C-3 position is a particularly versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

Precursors in the Synthesis of Polysubstituted Indole Derivatives

The synthesis of polysubstituted indoles is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. 5-Chloro-3-iodo-1H-indole-2-carboxylic acid serves as an excellent precursor for this purpose. The C-3 iodo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a diverse array of substituents at this position, including aryl, alkynyl, vinyl, and amino groups.

For instance, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups at the C-3 position, leading to a library of 3-aryl-5-chloro-1H-indole-2-carboxylic acids. These products could then be further modified at the C-2 carboxylic acid and the N-1 position of the indole ring. The general synthetic strategy would involve the reaction of 5-chloro-3-iodo-1H-indole-2-carboxylic acid with a boronic acid in the presence of a palladium catalyst and a base.

| Reactant | Coupling Partner | Resulting C-3 Substituent | Potential Application of Product |

|---|---|---|---|

| 5-chloro-3-iodo-1H-indole-2-carboxylic acid | Phenylboronic acid | Phenyl | Precursor for pharmacologically active compounds |

| 5-chloro-3-iodo-1H-indole-2-carboxylic acid | Thiophene-2-boronic acid | Thiophen-2-yl | Building block for organic electronics |

| 5-chloro-3-iodo-1H-indole-2-carboxylic acid | Vinylboronic acid | Vinyl | Intermediate for further elaboration via Heck reaction |

Building Blocks for Novel Heterocyclic Ring Systems (e.g., oxazinoindoles, pyranoindoles)

The functional groups present in 5-chloro-3-iodo-1H-indole-2-carboxylic acid make it a suitable precursor for the construction of fused heterocyclic systems. For example, the synthesis of oxazinoindoles could potentially be achieved through intramolecular cyclization reactions. One plausible route could involve the conversion of the C-2 carboxylic acid to an amide, followed by N-alkylation with a suitable reagent containing a hydroxyl group. Subsequent intramolecular cyclization, possibly under acidic or basic conditions, could yield the desired oxazinoindole framework.

Similarly, the synthesis of pyranoindoles could be envisioned. A synthetic strategy might involve a Sonogashira coupling of the C-3 iodo group with a terminal alkyne bearing a protected hydroxyl group. After deprotection, an intramolecular cyclization could lead to the formation of the pyran ring fused to the indole core. The specific substitution pattern of the starting material would allow for the synthesis of novel, highly substituted pyranoindole derivatives.

Integration into Macrocyclic Structures and Molecular Frameworks

The development of macrocyclic structures containing indole moieties is an active area of research, driven by their potential applications in host-guest chemistry, molecular recognition, and as therapeutic agents. mdpi.com 5-Chloro-3-iodo-1H-indole-2-carboxylic acid can be envisioned as a key component in the synthesis of such macrocycles. The C-2 carboxylic acid and the C-3 iodo group provide two orthogonal points for connection.

A possible synthetic approach could involve a double Sonogashira coupling of a di-iodinated indole derivative with a dialkyne to form a macrocyclic structure. Alternatively, the carboxylic acid could be used to form an amide linkage as part of a larger macrocyclic ring. The presence of the chloro and iodo groups offers further opportunities for post-macrocyclization functionalization, allowing for the fine-tuning of the macrocycle's properties. The indole scaffold has been successfully employed in the preparation of macrocyclic structures that have shown to be effective as antimicrobial and anticancer agents. nih.gov

Applications in Catalysis and Reagent Development

The unique electronic and structural features of 5-chloro-3-iodo-1H-indole-2-carboxylic acid also suggest its potential utility in the development of novel catalysts and reagents.

Development of Novel Organocatalysts or Ligands

Indole-based scaffolds have been utilized in the design of chiral ligands for asymmetric catalysis and as organocatalysts. The carboxylic acid group in 5-chloro-3-iodo-1H-indole-2-carboxylic acid could act as a hydrogen-bond donor in organocatalytic transformations. Furthermore, the C-3 position, after suitable functionalization, could be used to attach a chiral auxiliary or a coordinating group for metal-based catalysis. For example, the iodo group could be replaced with a phosphine (B1218219) moiety via a cross-coupling reaction, creating a novel phosphine ligand for transition metal catalysis. The chloro substituent would electronically modify the properties of such a ligand, potentially influencing the outcome of the catalyzed reaction.

Role in Electrocatalytic Processes

Electrosynthesis is increasingly recognized as a green and sustainable method for chemical transformations. Indole derivatives can undergo electrochemical oxidation or reduction, and this reactivity can be harnessed in electrocatalytic cycles. The halogen substituents on 5-chloro-3-iodo-1H-indole-2-carboxylic acid would significantly influence its redox potential. It is plausible that this compound or its derivatives could act as redox mediators in electrocatalytic reactions. For instance, it could be involved in halogen-mediated electrochemical transformations. The electrochemical generation of radical cations from indole derivatives and their application in organic synthesis is a growing field of interest. acs.org

Potential in Functional Material Design

The unique molecular architecture of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, featuring a versatile indole scaffold functionalized with electron-withdrawing halogen atoms and a carboxylic acid group, presents intriguing possibilities for its application in the design of functional materials. While direct experimental data on the materials science applications of this specific compound are not extensively documented, its structural components suggest potential in areas such as chromophoric and fluorophoric materials, as well as a precursor for advanced chemical materials.

Chromophoric or Fluorophoric Applications (without direct biological implication)

The indole ring system is the fundamental chromophore in the amino acid tryptophan and is known for its inherent fluorescent properties. The absorption and emission characteristics of indole derivatives are highly sensitive to the nature and position of substituents on the indole nucleus. The presence of halogen atoms, such as chlorine and iodine, in 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, is expected to significantly modulate its photophysical properties.

The introduction of a chlorine atom at the 5-position and an iodine atom at the 3-position can influence the electronic transitions of the indole core. These electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra depending on the interplay of inductive and resonance effects.

Furthermore, the presence of the heavy iodine atom could induce the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon can lead to decreased fluorescence quantum yield but increased phosphorescence, a property that can be exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy sensitizers (in a non-biological context).

Table 1: Hypothetical Photophysical Properties of Substituted Indole-2-Carboxylic Acids

| Compound | Substituents | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) | Potential Application |

| Indole-2-carboxylic acid | None | ~280 | ~350 | Fluorescent probe scaffold |

| 5-chloro-1H-indole-2-carboxylic acid | 5-Chloro | ~285-295 | ~355-365 | Component in optical sensors |

| 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo- | 5-Chloro, 3-Iodo | ~290-310 | ~360-380 (Fluorescence), Potential for Phosphorescence | Dopant in phosphorescent materials, precursor for electroluminescent polymers |

Note: The data in this table are illustrative and represent expected trends based on general principles of photochemistry, not direct experimental values for the specific compounds.

Precursors for Advanced Chemical Materials (e.g., polymers, sensors, non-biological probes)

The trifunctional nature of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, makes it a valuable precursor for the synthesis of advanced chemical materials. The carboxylic acid group, the N-H group of the indole ring, and the carbon-iodine bond at the 3-position offer multiple reactive sites for polymerization and molecular elaboration.

The carboxylic acid at the 2-position can be readily converted into a variety of functional groups, such as esters and amides, allowing for its incorporation into polyester (B1180765) and polyamide backbones. The N-H group can undergo N-alkylation or N-arylation, providing another avenue for modifying the properties of the resulting polymer or for attaching it to a surface.

The carbon-iodine bond is particularly significant as it can participate in a range of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This reactivity allows for the synthesis of conjugated polymers where the indole unit is electronically coupled to other aromatic systems. Such polymers are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The presence of both chloro and iodo substituents also opens up the possibility of selective and sequential cross-coupling reactions, enabling the synthesis of complex, well-defined macromolecular architectures.

Furthermore, the indole nucleus itself can interact with various analytes through hydrogen bonding and π-stacking interactions, making this compound a potential building block for the development of chemical sensors and non-biological probes. The halogen substituents can further modulate the binding affinity and selectivity for specific analytes.

Table 2: Potential Polymerization and Modification Reactions of 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-

| Reactive Site | Reaction Type | Resulting Material/Intermediate | Potential Application |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Polyesters, Polyamides | High-performance polymers, engineering plastics |

| Indole N-H | N-Alkylation, N-Arylation | N-functionalized indole polymers | Modified solubility and processing characteristics for organic electronics |

| 3-Iodo group (-I) | Suzuki, Heck, Sonogashira Coupling | Conjugated polymers, extended π-systems | Organic semiconductors, chemical sensors, electroluminescent materials |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1H-Indole-2-carboxylic acid derivatives, and how can purity be optimized?

- Methodology : Derivatives of 1H-indole-2-carboxylic acid are often synthesized via condensation reactions. For example, refluxing substituted indole precursors with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid with sodium acetate as a catalyst can yield target compounds . Purification typically involves recrystallization from DMF/acetic acid mixtures or ethanol. Yield optimization requires strict control of reaction time (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde) .

- Data Note : Reported yields for analogous compounds range from 24% to 40%, depending on substituent reactivity and purification efficiency .

Q. How can structural characterization of 1H-Indole-2-carboxylic acid derivatives be performed?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXD for phasing) is the gold standard for resolving crystal structures . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. Indole derivatives often exhibit distinct aromatic proton signals (δ 7.0–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data for halogenated indole derivatives?

- Challenge : Heavy atoms like iodine can cause absorption or twinning in crystals, complicating refinement.

- Solution : Use multi-scan absorption corrections in SHELXL and test for twinning with PLATON. For problematic cases, high-resolution synchrotron data (≤1.0 Å) improves model accuracy .

- Example : Methyl 5-chloro-1H-indole-2-carboxylate required iterative refinement of anisotropic displacement parameters to resolve disorder in the chloro-substituent .

Q. How can bioactivity assays be designed for 1H-Indole-2-carboxylic acid derivatives targeting antimicrobial activity?

- Methodology :

In vitro testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Mechanistic studies : Evaluate enzyme inhibition (e.g., β-lactamase) via fluorometric assays or molecular docking (software: MOE, AutoDock) to predict binding to active sites .

- Data Note : Analogous 5-chloro-3-(phenylhydrazinylidene) derivatives showed moderate activity (MIC = 32 µg/mL) against S. aureus .

Q. What reaction conditions optimize the synthesis of iodo-substituted indoles without side products?

- Challenge : Iodination at the 3-position competes with electrophilic substitution at other sites.

- Methodology :

- Use NIS (N-iodosuccinimide) in DMF at 0–5°C to favor regioselectivity.